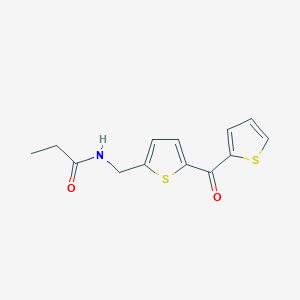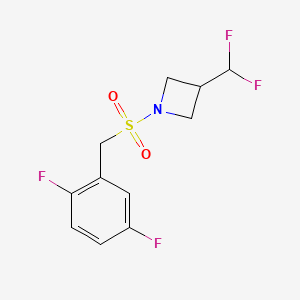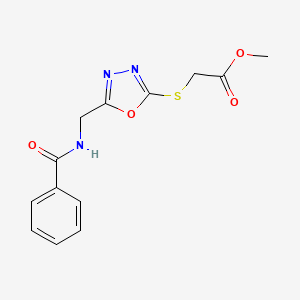![molecular formula C16H16ClNO2 B2759803 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 349139-51-1](/img/structure/B2759803.png)
3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide” is an organic compound. It is similar to other compounds such as “5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide” which is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Synthesis Analysis
The synthesis of benzamides, including “3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the cyclization of intermediate 4-(benzyloxy)-N′-(4-hydroxybenzylidene)benzohydrazide with chloro acetyl chloride .Molecular Structure Analysis
The molecular structure of “3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide” can be elucidated using techniques such as single-crystal X-ray diffraction .Applications De Recherche Scientifique
Neuroleptic Activity
A series of benzamides were synthesized and evaluated for their neuroleptic activity. The study found that certain modifications to the compound structure could significantly enhance their activity against apomorphine-induced stereotyped behavior in rats. These modifications suggest the potential use of these compounds in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Bischler–Napieralski Reaction
The reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide led to the formation of dihydroisoquinolines, which are key intermediates in organic synthesis. This study contributes to the understanding of reaction mechanisms and the synthesis of complex organic molecules (Doi et al., 1997).
Bioanalytical Method Development
A study focused on the development and validation of a new bioanalytical method for quantifying a glyburide analogue in mouse plasma and whole blood. This research is crucial for pharmacokinetic evaluations and demonstrates the application of analytical chemistry in drug development and monitoring (Zalavadia, 2016).
Fluorescence Enhancement in Drug Monitoring
Glibenclamide, a compound structurally similar to "3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide," was found to enhance the fluorescence intensity of erbium ions. This finding is significant for developing simple and sensitive methods for drug monitoring and studying biochemical interactions (Faridbod et al., 2009).
Molecular Structure and Antioxidant Activity
Another study explored the structure and antioxidant properties of a similar benzamide compound, demonstrating the importance of structural analysis in understanding the biological activities of chemical compounds. The research employed X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the molecule's structure and properties (Demir et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)9-10-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULILYIFOPLHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

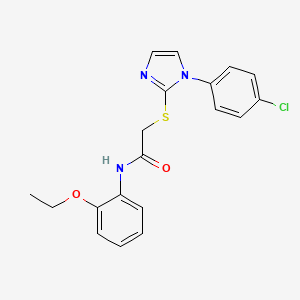
![1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2759721.png)
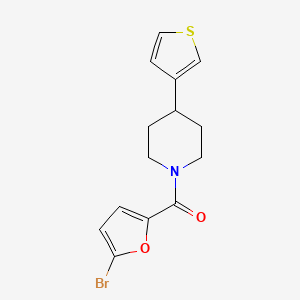
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2759723.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2759724.png)
![N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline](/img/structure/B2759725.png)
![4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2759726.png)
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2759727.png)
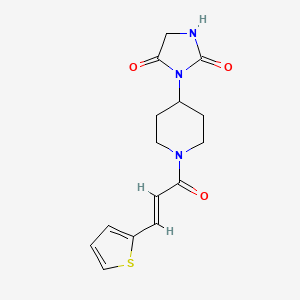
![2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B2759730.png)
![3-(3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}phenyl)-N,N-dimethylpyrazin-2-amine](/img/structure/B2759733.png)
